Cepacidine A

Description

Historical Context and Discovery of Cepacidine A

This compound was identified as a novel and potent antifungal antibiotic in research published in 1994. nih.govresearchgate.net The discovery was the result of screening efforts to find new antimicrobial agents from microbial sources. nih.gov The producing organism was initially identified as Pseudomonas cepacia strain AF 2001. nih.govnih.gov

The isolation process involved separating the compound from the fermentation broth of the microorganism. nih.govresearchgate.net Purification was achieved through a series of chromatographic techniques, which revealed that this compound is not a single entity but a mixture of two very similar compounds, designated Cepacidine A1 and Cepacidine A2. nih.govresearchgate.net The mixture, collectively referred to as this compound, demonstrated significant in vitro antifungal activity against a variety of fungi, including those pathogenic to plants and animals. nih.govresearchgate.net However, its antibacterial activity was reported to be negligible. nih.gov Further structural elucidation confirmed its unique nature as a novel glycopeptide antibiotic. nih.govjst.go.jp

Source Microorganism: Burkholderia cepacia AF 2001 and Related Strains

The microorganism responsible for producing this compound is strain AF 2001, originally classified as Pseudomonas cepacia but later placed within the genus Burkholderia, a group of gram-negative bacteria known for their metabolic versatility. nih.govnih.govwikem.org The Burkholderia cepacia complex (Bcc) consists of at least 20 different species found in natural environments. cff.org

Burkholderia species are recognized for their ability to produce a wide array of secondary metabolites with antimicrobial properties. asm.orgnih.gov Strains of B. cenocepacia, a member of the Bcc, have been shown to suppress various plant pathogens. asm.org The genus produces diverse compounds including N-containing heterocycles, polyenes, macrolides, and peptides that exhibit antifungal and antibacterial activities. nih.gov For instance, another compound, CF66I, isolated from a Burkholderia cepacia strain, has also demonstrated strong, broad-spectrum antifungal activity against plant pathogenic fungi. nih.govoup.com The production of potent antifungal agents like this compound by strain AF 2001 underscores the potential of Burkholderia as a valuable source for novel antimicrobial drug discovery. nih.govjmb.or.kr

While some Burkholderia species are opportunistic pathogens, particularly in individuals with cystic fibrosis, many environmental strains are being investigated for their beneficial properties in agriculture and biotechnology. cff.orgasm.org

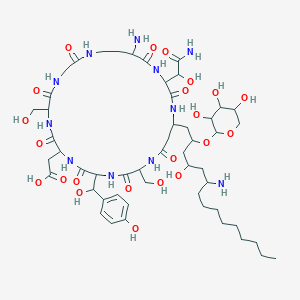

Classification of this compound as a Glycopeptide and Cyclic Peptide

This compound is structurally classified as a novel glycopeptide. nih.govjst.go.jpmedkoo.com Glycopeptide antibiotics are a class of microbial-derived drugs characterized by a core structure of glycosylated cyclic or polycyclic non-ribosomal peptides. wikipedia.org The structure of this compound was determined to have a molecular weight of 1215 (m/z) by Fast Atom Bombardment Mass Spectrometry (FAB-MS). nih.govjst.go.jp

Spectroscopic analysis revealed that this compound has a cyclic peptide structure. nih.govjst.go.jp Cyclic peptides are a class of peptides in which the amino acid chain is linked in a circular fashion. researchgate.net The peptide backbone of this compound is composed of several amino acids, including glycine (B1666218), serine, 2,4-diaminobutyric acid, and aspartic acid, among others. nih.govjst.go.jp Attached to this cyclic peptide core is a xylose sugar molecule, which is characteristic of a glycopeptide. nih.govjst.go.jp The key difference between the two components, Cepacidine A1 and A2, lies in a single amino acid residue: Cepacidine A1 contains a beta-hydroxy asparagine, whereas Cepacidine A2 contains an asparagine instead. nih.gov

Significance of Natural Products in Antifungal Research

The discovery of this compound highlights the critical role of natural products as a source for new antifungal agents. nih.govmdpi.com Fungal infections are a growing public health concern, particularly due to the rise of immunocompromised patients and the increasing prevalence of drug-resistant fungal strains. nih.govnih.gov This situation creates an urgent need for novel antifungal therapies with new mechanisms of action. nih.gov

Natural products, which are small molecules produced by organisms like bacteria, fungi, and plants, offer immense chemical diversity that is often difficult to achieve through synthetic chemistry alone. mdpi.comyoutube.com This structural novelty makes them a rich source for identifying new drug leads. mdpi.comnih.gov Historically, many important pharmaceuticals have been derived from natural sources. nih.govyoutube.com In the field of antifungal research, natural products have provided essential scaffolds for drug development. mdpi.com The exploration of microbial biodiversity, as demonstrated by the isolation of this compound from Burkholderia cepacia, continues to be a vital strategy in the search for next-generation antifungal drugs to combat challenging fungal pathogens. mdpi.comfrontiersin.org

Properties

CAS No. |

157184-36-6 |

|---|---|

Molecular Formula |

C52H85N11O22 |

Molecular Weight |

1216.3 g/mol |

IUPAC Name |

2-[25-amino-22-(2-amino-1-hydroxy-2-oxoethyl)-19-[6-amino-4-hydroxy-2-(3,4,5-trihydroxyoxan-2-yl)oxypentadecyl]-12-[hydroxy-(4-hydroxyphenyl)methyl]-6,15-bis(hydroxymethyl)-2,5,8,11,14,17,21,24-octaoxo-1,4,7,10,13,16,20,23-octazacycloheptacos-9-yl]acetic acid |

InChI |

InChI=1S/C52H85N11O22/c1-2-3-4-5-6-7-8-9-26(53)16-29(67)19-30(85-52-44(76)42(74)35(68)24-84-52)17-27-18-36(69)59-34(23-65)49(81)63-39(41(73)25-10-12-28(66)13-11-25)51(83)60-32(20-38(71)72)48(80)61-33(22-64)47(79)57-21-37(70)56-15-14-31(54)46(78)62-40(50(82)58-27)43(75)45(55)77/h10-13,26-27,29-35,39-44,52,64-68,73-76H,2-9,14-24,53-54H2,1H3,(H2,55,77)(H,56,70)(H,57,79)(H,58,82)(H,59,69)(H,60,83)(H,61,80)(H,62,78)(H,63,81)(H,71,72) |

InChI Key |

AHNDNUVPXFPPIH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(CC(CC(CC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCCC(C(=O)NC(C(=O)N1)C(C(=O)N)O)N)CO)CC(=O)O)C(C2=CC=C(C=C2)O)O)CO)OC3C(C(C(CO3)O)O)O)O)N |

Canonical SMILES |

CCCCCCCCCC(CC(CC(CC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCCC(C(=O)NC(C(=O)N1)C(C(=O)N)O)N)CO)CC(=O)O)C(C2=CC=C(C=C2)O)O)CO)OC3C(C(C(CO3)O)O)O)O)N |

Synonyms |

cepacidine A cepacidine A2 |

Origin of Product |

United States |

Elucidation of Cepacidine a Chemical Structure

Structural Analysis of Cepacidine A1 and Cepacidine A2

Differentiation between Cepacidine A1 (β-hydroxyasparagine) and A2 (Asparagine) Isomers

The distinction between Cepacidine A1 and Cepacidine A2 lies in a specific modification of one of their constituent amino acid residues: asparagine. Cepacidine A2 incorporates the standard amino acid asparagine, whereas Cepacidine A1 features a modified form, β-hydroxyasparagine. This subtle structural difference significantly impacts the properties and potentially the activity profile of each isomer.

Asparagine (Component of Cepacidine A2)

Asparagine, a proteinogenic α-amino acid, serves as a fundamental component in the biosynthesis of proteins sigmaaldrich.comebi.ac.uk. Its chemical structure is characterized by an α-amino group, an α-carboxylic acid group, and a side chain containing a carboxamide moiety. Asparagine has the molecular formula C₄H₈N₂O₃ and a molecular weight of approximately 132.12 g/mol sigmaaldrich.com. The carboxamide group renders it a polar, uncharged amino acid under physiological conditions sigmaaldrich.comarizona.edubyjus.com.

β-hydroxyasparagine (Component of Cepacidine A1)

The presence of either asparagine or β-hydroxyasparagine within the complex glycopeptide structure of Cepacidine A leads to the formation of the distinct A1 and A2 isomers. While both isomers exhibit potent antifungal activity, the specific contribution of the β-hydroxyasparagine moiety in Cepacidine A1 to this activity is a key area of structural interest semanticscholar.orgmdpi.com.

Comparative Data of Differentiating Amino Acid Residues

| Feature | Asparagine (in Cepacidine A2) | β-hydroxyasparagine (in Cepacidine A1) |

| Molecular Formula | C₄H₈N₂O₃ | C₄H₈N₂O₄ |

| Molecular Weight | ~132.12 g/mol | ~148.12 g/mol |

| Key Structural Feature | Carboxamide side chain | Hydroxylated carboxamide side chain |

Compound Name List:

this compound

Cepacidine A1

Cepacidine A2

Asparagine

β-hydroxyasparagine (3-Hydroxyasparagine)

Serine

2,4-diaminobutyric acid

Aspartic acid

β-hydroxy tyrosine

Xylose

5,7-dihydroxy-3,9-diamino-octadecanoic acid

Biosynthesis and Genetic Pathways of Cepacidine a

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis

The biosynthesis of the peptide backbone of Cepacidine A is carried out by a large, multifunctional enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). nih.gov Unlike ribosomal protein synthesis, which is dictated by an mRNA template, NRPSs function as protein-based assembly lines to construct peptides. These synthetases are organized into modules, where each module is typically responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. nih.govresearchgate.net

A standard NRPS module consists of three core domains:

Adenylation (A) domain: This domain acts as the "gatekeeper," selecting a specific amino acid substrate and activating it using ATP to form an aminoacyl-adenylate. nih.govresearchgate.net

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred to the T domain, where it is covalently attached to a 4'-phosphopantetheine (B1211885) (Ppant) arm. researchgate.net

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid held by its own module's T domain and the growing peptide chain attached to the T domain of the preceding module. researchgate.net

The structure of Cepacidine A1 consists of a cyclic peptide made from seven amino acid residues: glycine (B1666218) (1), serine (2), 2,4-diaminobutyric acid (1), aspartic acid (1), β-hydroxy tyrosine (1), and β-hydroxy asparagine (1). nih.gov Based on this structure, the NRPS responsible for its synthesis is predicted to contain seven distinct modules. The order of these modules on the NRPS enzyme would correspond to the sequence of amino acids in the final peptide. The assembly process concludes with a Thioesterase (Te) domain, which is typically found at the end of the final module and is responsible for releasing the completed peptide chain, often catalyzing its cyclization.

Table 1: Proposed Modular Organization of the this compound NRPS

| Module | Activated Amino Acid | Modifying Domains (Predicted) |

| 1 | Glycine | - |

| 2 | Serine | - |

| 3 | Serine | - |

| 4 | 2,4-diaminobutyric acid | - |

| 5 | Aspartic acid | - |

| 6 | Tyrosine | Hydroxylation (H) domain |

| 7 | Asparagine | Hydroxylation (H) domain |

| Te | - | Thioesterase domain for cyclization/release |

This table presents a hypothetical model of the NRPS modules based on the known structure of Cepacidine A1. The exact organization and the presence of specific tailoring domains require experimental verification through gene cluster analysis.

Genetic Basis of Biosynthesis

The enzymes required for the biosynthesis of secondary metabolites like this compound are typically encoded by genes that are physically grouped together on the chromosome, forming a biosynthetic gene cluster (BGC). nih.govfrontiersin.org In Burkholderia species, which are known for their metabolic diversity, genome mining has revealed a great potential for the synthesis of novel lipopeptides and siderophores via NRPS pathways. frontiersin.org

The identification of the specific BGC for this compound would involve a genome-guided approach. This process includes:

Genome Sequencing: The first step is to sequence the entire genome of the producing strain, Burkholderia cepacia AF 2001.

Bioinformatic Analysis: The sequenced genome is then analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell). researchgate.net These tools are designed to detect the characteristic sequences of BGCs, particularly the large genes encoding NRPS enzymes.

Cluster Annotation: A candidate BGC for this compound would be expected to contain a large NRPS gene with at least seven modules. Furthermore, analysis of the A-domain sequences within each module allows for the prediction of the specific amino acid that each module incorporates. A match between these predictions and the known amino acid composition of this compound would provide strong evidence for the cluster's function. researchgate.net

Identification of Tailoring Genes: In addition to the core NRPS gene, the cluster would also be expected to contain genes encoding tailoring enzymes. For this compound, this would include genes responsible for the synthesis and attachment of the 5,7-dihydroxy-3,9-diamino-octadecanoic acid side chain, the hydroxylation of tyrosine and asparagine residues, and the glycosylation step where xylose is attached. nih.govnih.gov

To experimentally verify the function of a putative BGC and elucidate the roles of its individual genes, genetic manipulation is essential. nih.gov Transposon mutagenesis is a powerful technique for creating a library of random single-gene disruption mutants. researchgate.net The Tn5 transposon is particularly useful for this purpose in Gram-negative bacteria like Burkholderia. nih.govresearchgate.net

The process of using Tn5 mutagenesis to study the this compound pathway can be outlined as follows:

Mutant Generation: A delivery plasmid carrying the Tn5 transposon, which cannot replicate in Burkholderia, is introduced into the this compound-producing strain via conjugation. nih.govnih.gov The transposon, which often carries an antibiotic resistance marker (e.g., for kanamycin), "jumps" from the plasmid into a random location in the bacterial chromosome, disrupting a gene. nih.gov

Screening for Deficient Mutants: A large library of thousands of transposon mutants is created and then screened for the loss of this compound production. nih.gov This is typically done by testing the mutants for their antifungal activity against a sensitive indicator fungus. Mutants that no longer inhibit fungal growth are selected as potential biosynthesis-deficient mutants. nih.gov

Gene Identification: For the selected mutants, the chromosomal DNA flanking the site of the Tn5 insertion is sequenced. By comparing this sequence to the wild-type genome, the specific gene that was disrupted by the transposon can be precisely identified. researchgate.net

Pathway Confirmation: If the disrupted gene is located within the BGC predicted by bioinformatics, it provides strong experimental evidence that this gene cluster is indeed responsible for this compound biosynthesis. This method has been successfully used to identify genes required for the production of other nonribosomally synthesized lipopeptides in Burkholderia cepacia. nih.gov

Environmental Factors Influencing this compound Production

The production of secondary metabolites by microorganisms is often tightly regulated and highly influenced by environmental and culture conditions. rsc.orgresearchgate.net Optimizing these factors is crucial for maximizing the yield during fermentation. While specific studies detailing the optimal conditions for this compound production are not extensively available, the principles governing the synthesis of similar metabolites, such as bacteriocins and other non-ribosomal peptides, provide a general framework. researchgate.netmdpi.com Key factors include the composition of the culture medium and physical fermentation parameters. rsc.org

Table 2: General Environmental Factors Affecting NRPS Production

| Factor | Influence on Production |

| Carbon Source | The type and concentration of the carbon source (e.g., glucose) are critical for providing energy and biosynthetic precursors. High concentrations can sometimes lead to catabolite repression, shutting down secondary metabolism. semanticscholar.org |

| Nitrogen Source | Complex nitrogen sources like peptone and yeast extract often support higher yields of secondary metabolites compared to simple inorganic sources, as they provide readily available amino acids. semanticscholar.orgmdpi.com |

| pH | The initial pH of the culture medium and its control during fermentation significantly impact enzyme activity and cell viability. Most bacteria have a narrow optimal pH range for metabolite production. mdpi.commdpi.com |

| Temperature | Temperature affects the rate of cell growth and enzymatic reactions. The optimal temperature for growth may not always coincide with the optimal temperature for secondary metabolite production. mdpi.comfrontiersin.org |

| Aeration | The level of dissolved oxygen is a critical parameter, especially for aerobic bacteria like Burkholderia. Adequate aeration is necessary to support the high energy demands of NRPS biosynthesis. |

Stringent environmental regulation has been noted for the synthesis of other lipopeptide antibiotics in Burkholderia cepacia, indicating that a systematic optimization of these parameters would likely be necessary to enhance the production of this compound. nih.gov

Preclinical Investigations of Cepacidine a Biological Activities

In Vitro Antifungal Activity Spectrum and Potency

Cepacidine A exhibits broad-spectrum antifungal activity against a range of clinically important fungi. Its potency has been characterized through minimum inhibitory concentration (MIC) assays, where it has shown considerable efficacy.

Activity against Human Pathogenic Fungi

This compound has demonstrated potent in vitro activity against several human pathogenic fungi. Specifically, it shows efficacy against various Candida species, Cryptococcus neoformans, and Aspergillus niger mdpi.comasm.org. Studies have reported MIC values for Candida species, C. neoformans, A. niger, Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum canis, and Fusarium oxysporum to range from 0.049 to 0.391 μg/ml asm.org. Saccharomyces cerevisiae has also been noted as a target for this compound researchgate.net.

Activity against Plant Pathogenic Fungi

The compound also displays significant activity against various plant pathogenic fungi. These include Plasmopora veticola (on grapes), Septoria nodorum (on wheat), Fusarium culmorum (on wheat), and Colletotrichum lagenarium (on cucumbers) jmb.or.krbwise.kr. Additionally, this compound has shown activity against Fusarium oxysporum psu.edu. While Microsporum canis and Trichophyton mentagrophytes are listed under human pathogens, they are also relevant in veterinary and plant contexts, and this compound's activity against them has been reported asm.org.

Comparative Antifungal Efficacy with Established Agents

This compound's in vitro antifungal potency has been directly compared to established antifungal agents, notably Amphotericin B. Studies indicate that this compound is significantly more potent than Amphotericin B against a variety of Candida species and other fungi when assessed by MIC assays psu.edunih.gov. This comparative efficacy suggests this compound could be a promising candidate for developing new antifungal therapies.

Assessment of Antibacterial Activity

Investigations into the antibacterial activity of this compound have consistently found it to be inactive against tested Gram-positive and Gram-negative bacterial strains nih.govresearchgate.netresearchgate.net. This selective activity profile, potent against fungi but not bacteria, distinguishes it from many broad-spectrum antibiotics.

Evaluation of Anthelmintic Activity In Vitro

This compound has been evaluated for its anthelmintic properties in vitro. The compound has demonstrated moderate anthelmintic activity in in vitro larval development assays against nematode species such as Haemonchus contortus and Trichostrongylus colubriformis bwise.krkoreascience.krmdpi-res.com. However, this in vitro activity did not translate to in vivo efficacy in animal models, with no activity observed in gerbils nih.govmdpi-res.com.

Influence of Biological Matrices on In Vitro Activity

The presence of biological matrices, particularly human serum, can significantly influence the in vitro activity of this compound. When tested in the presence of 50% human serum, the compound's antifungal activity was dramatically diminished nih.govresearchgate.netasm.orgnih.govresearchgate.netnih.gov. This reduction in activity is thought to be due to degradation, modification, or serum binding of this compound, although the precise mechanism has not been fully elucidated nih.govresearchgate.net.

Compound List

this compound

Cepacidine A1

Cepacidine A2

AFC-BC11

Icosalide A1

Xylocandin A

Burkholdines

Occidiofungin

Phenazines

Ornibactins

CF66I

Caryoynecin A, B, C

Enacyloxin IIa

Phencomycin

4-hydroxyphencomycin

5,10-dihydro-4,9-dihydroxyphencomycin methyl ester

Phenazine-1-carboxylic acid (PCA)

Pradimicins A, B, C

Bacillomycin F, L

Iturin A

Syringomycins

Syringomycin-E (SE)

Nikkomycins

Polyoxins (A to L)

Pseudomycins

Dermaseptins s1 to s5

HNP-1 to HNP-3

Bovine tracheal antimicrobial peptide

Magainin II

Protegrins

Galliinacin

XMP.284, XMP.366, XMP.391

Enacyloxin IIa

Plumbagin

VL-2397

Encochleated AmB (C-AmB)

Hamycin

Benanomicin A

Xylocandins A1 and A2

Mechanistic Insights into Cepacidine a Antifungal Action

Cellular and Subcellular Targets in Fungal Pathogens

Cepacidine A's antifungal efficacy is attributed to its interaction with critical fungal cellular structures, disrupting their integrity and function.

Interaction with Fungal Cell Membrane Components

The fungal cell membrane, composed of sterols, phospholipids, and sphingolipids, is a primary target for many antifungal compounds, including glycopeptides like this compound frontiersin.orgmdpi.commdpi.com. This compound has been shown to interact with the fungal cell membrane, leading to disruption and subsequent cell death koreascience.krresearchgate.net. This interaction can manifest as pore formation, a common mechanism for AMPs, which leads to the leakage of essential intracellular contents and disrupts the cell's osmotic balance nih.govfrontiersin.orgmdpi.commdpi.comasm.orgmdpi.comencyclopedia.pubasm.org. Specifically, studies have indicated that this compound induces the release of potassium ions (K+) and uptake of propidium (B1200493) iodide (PI) in Candida albicans, suggesting significant membrane permeabilization and damage researchgate.net.

Disruption of Fungal Cell Wall Synthesis

The fungal cell wall, a complex structure essential for maintaining cell integrity and protection against osmotic stress, is another key target for this compound ppjonline.orgnih.gov. Research suggests that this compound interacts with and binds to components of the fungal cell wall, such as beta-1,6-glucan researchgate.net. This interaction can lead to the disruption of the normal cell wall structure and may induce cell wall thickening, as observed in C. albicans researchgate.net. Other cyclic peptides, a related class of compounds, are known to interfere with the biosynthesis of cell wall components like chitin (B13524) and glucans, and this compound's glycopeptide nature suggests a similar mode of action, potentially affecting chitin synthesis or other structural polysaccharides ppjonline.orgkoreascience.krppjonline.org.

Inhibition of Fungal Metabolic Pathways and Enzymatic Processes

While direct evidence for this compound targeting specific metabolic pathways is limited, related antifungal peptides and glycopeptides have been shown to inhibit key fungal enzymes. For instance, aureobasidins, another class of glycopeptides, inhibit inositol (B14025) phosphorylceramide (IPC) synthase, an enzyme crucial for sphingolipid synthesis ppjonline.org. Other antifungal agents target ergosterol (B1671047) biosynthesis, essential for membrane integrity, or enzymes involved in chitin and glucan synthesis nih.govmdpi.comnih.gove-jmi.org. Future research may elucidate whether this compound also interferes with specific fungal metabolic processes or enzymes.

Mode of Fungal Cell Growth Inhibition and Lethality

The disruption of the fungal cell membrane and cell wall by this compound ultimately leads to growth inhibition and cell lethality. The observed membrane permeabilization, evidenced by K+ release and PI uptake in C. albicans, suggests that this compound acts as a candidacidal agent, rapidly killing fungal cells researchgate.net. While pore formation is a well-established mechanism for many antifungal peptides, leading to cell lysis, other mechanisms such as the induction of apoptosis (programmed cell death) are also known for some antifungal compounds nih.govmdpi.compurdue.edumdpi.com. Whether this compound directly induces apoptosis in fungal cells requires further investigation.

Analysis of Resistance Mechanisms in Fungi

The development of resistance in fungal pathogens is a significant challenge in antifungal therapy. While specific resistance mechanisms against this compound have not been extensively detailed in the provided literature, general mechanisms of antifungal drug resistance are well-documented. These include the upregulation of efflux pumps that expel the drug from the cell, alterations in the drug's target site, or changes in metabolic pathways that reduce drug efficacy mdpi.comnih.gov. For example, resistance to other antifungal agents in fungi like Candida species and Aspergillus fumigatus is often mediated by ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, as well as mutations in target enzymes like Erg11p mdpi.comnih.gov. The potent activity of this compound and its distinct chemical nature may influence the development and prevalence of resistance mechanisms compared to other antifungal classes.

Structure Activity Relationships Sar and Derivative Development

Correlating Specific Structural Features with Biological Potency and Selectivity

The biological activity of Cepacidine A, a potent antifungal agent, is intrinsically linked to its complex chemical architecture. As a glycopeptide, its structure comprises a cyclic peptide core, a unique fatty acid side chain, and a xylose sugar moiety, all of which contribute to its mechanism of action and target selectivity. nih.govjst.go.jp this compound is produced as a mixture of two primary, closely related components: Cepacidine A1 and Cepacidine A2. nih.gov The key structural variance between them lies in a single amino acid residue: Cepacidine A1 contains a β-hydroxyasparagine, whereas Cepacidine A2 incorporates an asparagine at this position. nih.govnih.gov

The core of the molecule is a cyclic peptide made up of several amino acids, including glycine (B1666218), two serine residues, 2,4-diaminobutyric acid, aspartic acid, and a β-hydroxy tyrosine. nih.govnih.gov This cyclic nature provides conformational rigidity, which is often crucial for precise binding to biological targets. The molecule's potent antifungal action is partly attributed to its amphipathic character, stemming from the combination of the hydrophilic peptide backbone and sugar with a lipophilic fatty acid tail (5,7-dihydroxy-3,9-diamino-octadecanoic acid). nih.govppjonline.org This arrangement is common in lytic peptides that disrupt the integrity of fungal cell membranes. ppjonline.orgnih.gov

This compound exhibits high potency against a range of pathogenic fungi with no demonstrated antibacterial activity, indicating a selective mechanism. nih.govnih.gov However, a significant characteristic impacting its potential therapeutic use is the dramatic reduction of its antifungal activity in the presence of human serum. nih.govnih.govmdpi.com This inhibition suggests that specific structural features of this compound are prone to binding with serum proteins, which neutralizes its effect. The precise structural determinants responsible for this serum binding have not been fully elucidated but are a critical consideration for derivative development.

The table below summarizes the reported in vitro antifungal activity of this compound (as a mixture of A1 and A2) against various fungal species.

Strategies for Chemical Modification and Semi-Synthetic Analog Generation

While this compound possesses impressive intrinsic antifungal potency, its susceptibility to inactivation by serum components presents a significant hurdle for systemic therapeutic applications. nih.govmdpi.com Overcoming this liability is a primary driver for the development of semi-synthetic analogs. Although specific reports on the chemical modification of this compound are limited in publicly available research, strategies employed for structurally related antifungal lipopeptides, such as the echinocandins and pneumocandins, offer a blueprint for potential modifications.

Another avenue for semi-synthetic analog generation is the modification of the peptide core. Selective substitution of amino acid residues could influence the molecule's conformation, solubility, and susceptibility to enzymatic degradation. For example, creating amine conjugates, a strategy applied to pneumocandins, could alter the molecule's charge distribution and pharmacokinetic properties. asm.orgtandfonline.com Such modifications would aim to strike a balance between reducing serum binding and maintaining the specific three-dimensional structure required for potent antifungal activity.

Rational Design of this compound Derivatives for Enhanced Antifungal Activity

Rational drug design leverages an understanding of a compound's structure-activity relationships to create new derivatives with improved properties. For this compound, the primary goal of rational design would be to engineer molecules that retain or exceed the high antifungal potency of the parent compound while exhibiting enhanced stability and efficacy in a biological environment, particularly in the presence of serum. nih.gov

A key focus would be to mitigate the serum inactivation effect. This could be approached by designing derivatives where the structural motifs responsible for binding to serum albumin are masked or removed. Computational modeling, guided by the known structure of this compound, could predict how modifications to charge, lipophilicity, and steric bulk would affect interactions with serum proteins. For instance, derivatives could be designed with altered polarity on the acyl tail or with modified amino acid residues in the peptide ring to disrupt the binding interface with serum components without compromising the interaction with the fungal target.

Furthermore, rational design could be used to enhance the compound's intrinsic antifungal activity or broaden its spectrum. By understanding how this compound interacts with its fungal target—thought to be the cell membrane or cell wall—derivatives could be designed to optimize this interaction. ppjonline.org This might involve fine-tuning the geometry of the cyclic peptide or modifying the xylose sugar to improve binding affinity and specificity, potentially leading to derivatives with superior potency.

Combinatorial Chemistry Approaches in this compound Research

Combinatorial chemistry is a powerful technology for rapidly generating large, diverse libraries of chemical compounds, which can be screened for desired biological activities. mdpi.com While specific applications of this technique to this compound have not been extensively documented, it represents a highly valuable strategy for exploring the chemical space around the core scaffold and identifying derivatives with superior properties. ppjonline.org

A combinatorial approach to this compound research could involve two main strategies. The first is the systematic modification of the peptide core. Using solid-phase synthesis techniques, a library of analogs could be created where each amino acid position is systematically substituted with a range of natural and non-natural amino acids. This would generate thousands of distinct compounds, allowing for a comprehensive exploration of how each part of the peptide ring contributes to activity and stability.

The second strategy would focus on the lipid and sugar moieties. A library could be synthesized where the core this compound peptide is attached to a diverse collection of acyl chains with varying lengths, branching patterns, and functional groups. Similarly, different sugar units could be attached in place of xylose. These libraries could then be subjected to high-throughput screening to identify analogs that are not inhibited by serum, possess a broader antifungal spectrum, or exhibit increased potency. This approach accelerates the discovery process, moving beyond single, rationally designed molecules to a broader, empirical search for optimized antifungal agents. ppjonline.org

Ecological Role and Biocontrol Applications of Cepacidine a

Contribution of Cepacidine A to Microbial Competitiveness in Environmental Niches (e.g., Rhizosphere)

The Burkholderia genus, which includes the producers of cepacidines, is well-adapted to various ecological niches, notably the rhizosphere of plants inrs.canih.govpsu.eduannualreviews.orgresearchgate.net. These bacteria are thought to be highly competitive in these environments, partly due to the production of metabolites like cepacidines nih.gov. Burkholderia species contribute to microbial competitiveness through a diverse array of secondary metabolites, which enable them to outcompete other microorganisms for essential resources such as niche space and carbon sources provided by plants frontiersin.orgresearchgate.netnih.gov. This competitive advantage is crucial for establishing and maintaining beneficial interactions within the plant-associated microbiome.

Potential of Producer Strains in Plant Disease Biocontrol

The ability of Burkholderia species to produce antimicrobial compounds positions them as valuable candidates for biocontrol strategies against plant pathogens inrs.cafrontiersin.orgresearchgate.netnih.govresearchgate.net. This compound, as a primary example of such a metabolite, exhibits significant antifungal activity, suggesting its role in the biocontrol capabilities of its producing strain.

Efficacy against Specific Plant Pathogens in Semi-Greenhouse Settings

This compound itself has shown potent in vitro antifungal activity against a range of plant pathogenic fungi. This includes effectiveness against Plasmopara veticola (downy mildew of grapes), Septoria nodorum and Fusarium culmorum (wheat pathogens), and Colletotrichum lagenarium (cucumber anthracnose) koreascience.krbwise.krjmb.or.kr. Furthermore, Cepacidines A1 and A2, which form the mixture known as this compound, exhibit minimum inhibitory concentrations (MICs) ranging from 0.098 to 0.391 mg/ml against fungi such as Aspergillus niger, Fusarium oxysporum, and Rhizopus stolonifer nih.gov.

Table 1: Efficacy of this compound and its Producer Strain Against Plant Pathogens

| Pathogen | Host Plant(s) | Test Setting | Efficacy/Activity | Reference |

| Pythium ultimum | Cotton, Cucumber | Semi-greenhouse | Excellent biological activity | koreascience.krbwise.krjmb.or.kr |

| Rhizoctonia solani | Cotton | Semi-greenhouse | Minor activity | koreascience.krbwise.krjmb.or.kr |

| Plasmopara veticola | Grapes | In vitro | Potent antifungal activity | koreascience.krbwise.krjmb.or.kr |

| Septoria nodorum | Wheat | In vitro | Potent antifungal activity | koreascience.krbwise.krjmb.or.kr |

| Fusarium culmorum | Wheat | In vitro | Potent antifungal activity | koreascience.krbwise.krjmb.or.kr |

| Colletotrichum lagenarium | Cucumbers | In vitro | Potent antifungal activity | koreascience.krbwise.krjmb.or.kr |

| Aspergillus niger | N/A | In vitro (MIC) | 0.098-0.391 mg/ml | nih.gov |

| Fusarium oxysporum | N/A | In vitro (MIC) | 0.098-0.391 mg/ml | nih.gov |

| Rhizopus stolonifer | N/A | In vitro (MIC) | 0.098-0.391 mg/ml | nih.gov |

Mechanisms of Biocontrol Action (e.g., Direct Antagonism)

This compound functions primarily as an antifungal antibiotic koreascience.krmedkoo.combwise.krjmb.or.krjst.go.jpnih.gov. Its potent activity against a spectrum of plant pathogenic fungi suggests a mechanism of direct antagonism, where the compound directly inhibits or kills the target pathogens. The production of such antimicrobial secondary metabolites is a well-established strategy employed by beneficial bacteria like Burkholderia species to outcompete other microorganisms in their environment frontiersin.orgresearchgate.netfspublishers.org. While the precise molecular targets and pathways of this compound are subjects of ongoing research, its classification as a glycopeptide with strong antifungal properties points towards its role in disrupting fungal cell integrity or essential metabolic processes, thereby contributing to the biocontrol efficacy of the producing strain jst.go.jpnih.govasm.org.

Future Directions and Research Opportunities

Advancements in Biosynthetic Engineering for Enhanced Production

Cepacidine A is a secondary metabolite produced by bacteria, primarily Burkholderia cepacia nih.govnih.gov. Enhancing its production is crucial for large-scale application. Future research can focus on elucidating the complete biosynthetic gene cluster responsible for this compound synthesis, enabling metabolic engineering strategies for increased yields mdpi.com. Optimization of fermentation conditions, including media composition and incubation parameters, has proven effective for other Burkholderia metabolites like pyrrolnitrin (B93353) and could be applied to this compound production fspublishers.org. Furthermore, genetic engineering of the producing organism or heterologous expression in more amenable microbial hosts could significantly improve the efficiency and scalability of this compound manufacturing mdpi.comresearchgate.net.

Exploration of Novel Biological Targets and Mechanisms

Despite its potent antifungal activity, the precise molecular targets and mechanisms of action of this compound remain largely undefined ppjonline.org. Future research should prioritize the identification of these targets within fungal pathogens. This could involve investigating its interaction with fungal cell membranes, cell wall integrity, or essential intracellular processes ppjonline.orgmdpi.comasm.orgasm.org. Comparative studies with other well-characterized antimicrobial peptides, such as cecropins or aureobasidin A, which target membrane permeability or specific enzymes like inositol (B14025) phosphorylceramide synthase, could provide valuable insights mdpi.comasm.org. A thorough understanding of its mechanism is essential for rational analogue design and for predicting potential resistance pathways mdpi.comasm.org.

Development of Advanced Analogues with Improved Preclinical Profiles

Developing advanced analogues of this compound is a critical strategy to enhance its therapeutic utility asm.org. Structural modifications can be explored to improve antifungal potency, broaden the spectrum of activity, and enhance pharmacokinetic properties, such as stability and bioavailability nih.govresearchgate.net. A notable limitation of this compound is the significant reduction in its activity observed in the presence of human serum, a challenge that analogue development must address nih.govnih.gov. Research efforts could focus on altering amino acid sequences or incorporating non-proteinogenic amino acids to create derivatives with superior efficacy, improved serum stability, and potentially reduced host toxicity nih.govppjonline.org. Analogues may also be designed to possess multiple modes of action, thereby mitigating the risk of resistance development mdpi.comasm.org.

Integration with Omics Technologies for Comprehensive Understanding

The application of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful avenue for a comprehensive understanding of this compound's biology mdpi.comresearchgate.netcd-genomics.comscilifelab.se. Genomic and transcriptomic analyses are essential for identifying and characterizing the complete biosynthetic gene cluster, which is fundamental for metabolic engineering efforts aimed at increasing production mdpi.com. Proteomic and metabolomic studies can shed light on the cellular pathways involved in this compound synthesis and its interactions with fungal targets, thereby contributing to the elucidation of its mechanism of action researchgate.netcd-genomics.com. Integrating these diverse datasets through systems biology approaches can facilitate the identification of key regulatory networks, potential fungal resistance mechanisms, and novel therapeutic targets mdpi.comresearchgate.netscilifelab.se.

Q & A

Q. What are the validated methods for isolating and purifying Cepacidine A from natural sources?

Methodological Answer: Isolation of this compound typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, column chromatography). Key steps include:

- Sample Preparation : Homogenize the source organism (e.g., Burkholderia cepacia cultures) and extract metabolites using polar solvents (e.g., methanol/water mixtures) .

- Fractionation : Use size-exclusion chromatography to separate compounds by molecular weight. Monitor fractions for antimicrobial activity to identify this compound-containing pools .

- Purification : Apply reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid). Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How is the structural identity of this compound confirmed in new studies?

Methodological Answer: Structural validation requires a multi-technique approach:

- Spectroscopic Analysis : Combine high-resolution MS for molecular formula determination, 1D/2D NMR (e.g., COSY, HSQC) for functional group and connectivity analysis, and infrared spectroscopy for characteristic bond vibrations .

- Comparative Data : Cross-reference spectral data with published databases (e.g., AntiBase, SciFinder) and prior studies. Discrepancies >2 ppm in MS or unexpected NMR shifts warrant re-isolation or impurity testing .

Advanced Research Questions

Q. How should experimental designs be structured to investigate this compound’s mechanism of action against multidrug-resistant pathogens?

Methodological Answer: Adopt a hypothesis-driven framework aligned with the PICO (Population, Intervention, Comparison, Outcome) model:

- Population : Define bacterial strains (e.g., methicillin-resistant Staphylococcus aureus [MRSA]) and control strains.

- Intervention : Test this compound at sub-MIC and lethal concentrations. Include comparator antibiotics (e.g., vancomycin) .

- Outcome : Measure membrane disruption (via fluorescent dye leakage assays), intracellular ATP depletion, and transcriptomic profiling to identify target pathways .

- Data Triangulation : Use orthogonal assays (e.g., TEM for membrane damage visualization, proteomics for protein interaction mapping) to validate findings .

Q. What analytical approaches resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Contradictions often arise from variability in experimental conditions or compound stability. Address this via:

- Meta-Analysis : Systematically compare protocols (e.g., incubation time, solvent used, bacterial growth phase) across studies. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .

- Stability Testing : Assess this compound’s degradation under different storage conditions (pH, temperature) using LC-MS. Bioactivity assays must include freshly prepared solutions to control for compound breakdown .

- Replication Studies : Reproduce conflicting experiments with standardized reagents and positive/negative controls. Publish null results to clarify irreproducible claims .

Data and Reproducibility

Q. How can researchers ensure reproducibility when testing this compound’s cytotoxicity in eukaryotic cells?

Methodological Answer:

- Standardized Assays : Use established cell lines (e.g., HEK293, HepG2) and adhere to OECD guidelines for cytotoxicity testing (e.g., MTT assay, LDH release).

- Batch Documentation : Record details of this compound batches (purity, solvent, storage duration) and cell passage numbers. Share raw data and analysis code via repositories like Zenodo .

- Negative Controls : Include solvent-only and untreated cells to distinguish compound-specific effects from background noise .

Research Design Challenges

Q. What strategies mitigate challenges in scaling up this compound synthesis for in vivo studies?

Methodological Answer:

- Fermentation Optimization : Use response surface methodology (RSM) to maximize yield in bacterial cultures by adjusting variables (pH, temperature, nutrient composition) .

- Semi-Synthesis : If native production is low, explore heterologous expression in E. coli or P. pastoris with codon-optimized genes. Validate product identity via comparative NMR .

- Ethical Compliance : For animal studies, ensure dosing protocols align with institutional guidelines (e.g., 3Rs principles) and include pharmacokinetic profiling (e.g., bioavailability, half-life) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.